molecular formula C10H12BrN B12296299 3-(3-Bromophenyl)cyclobutan-1-amine CAS No. 2007919-16-4

3-(3-Bromophenyl)cyclobutan-1-amine

Cat. No.: B12296299
CAS No.: 2007919-16-4
M. Wt: 226.11 g/mol
InChI Key: LQLSFITUIQFMQG-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H12BrN It is a cyclobutanamine derivative where a bromophenyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a cyclobutanone derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, phenyl-substituted cyclobutanes, and various substituted cyclobutanamines.

Scientific Research Applications

3-(3-Bromophenyl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

2007919-16-4

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2

InChI Key

LQLSFITUIQFMQG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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